

RMC-4627: A Technical Guide to a Selective mTORC1 Inhibitor

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Compound of Interest

Compound Name: RMC-4627

Cat. No.: B12421159

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Abstract

RMC-4627 is a novel, potent, and selective bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). This document provides a comprehensive technical overview of **RMC-4627**, consolidating available preclinical data on its mechanism of action, selectivity, and anti-tumor efficacy. Detailed experimental protocols from key studies are provided to facilitate the replication and further investigation of this compound. Quantitative data are presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.

Introduction

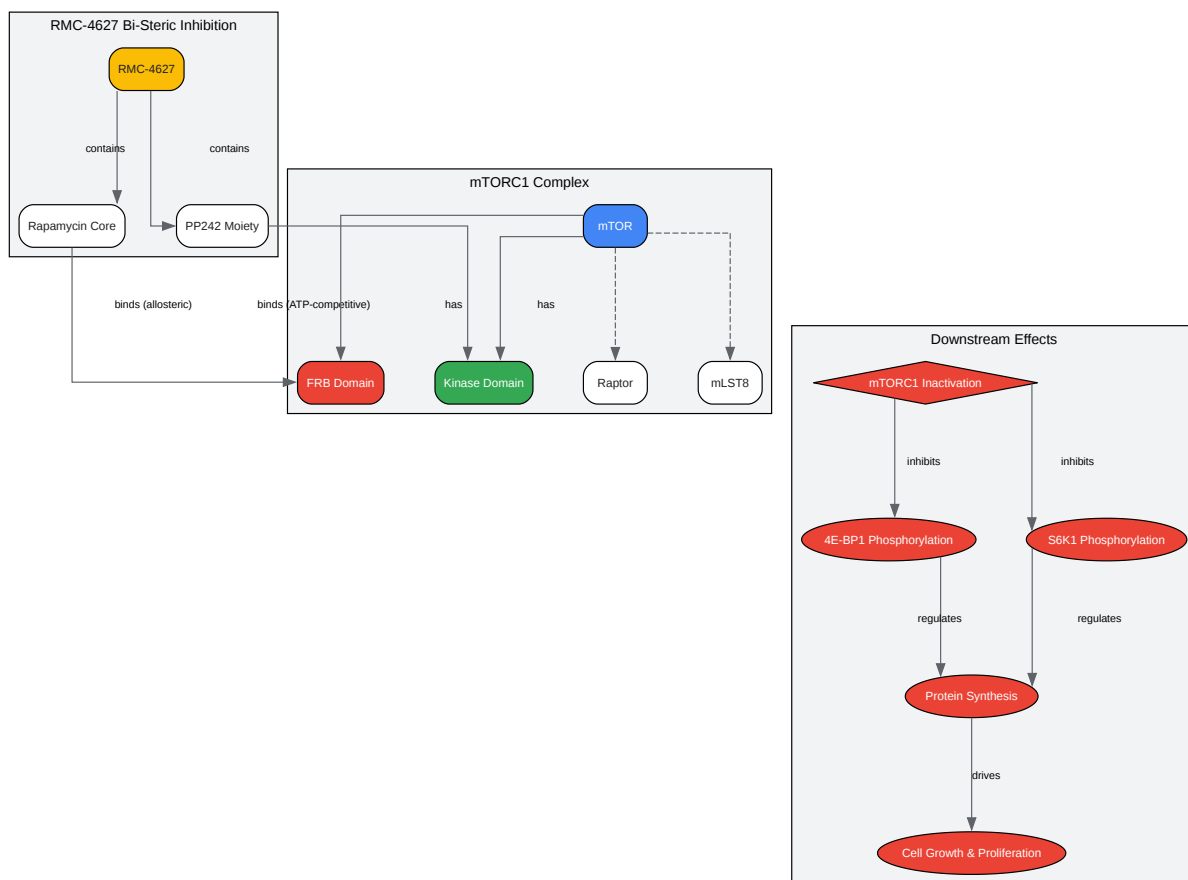
The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2. While mTORC1 is a key promoter of cell growth and proliferation, mTORC2 is involved in cell survival and metabolism. First and second-generation mTOR inhibitors have faced limitations, including incomplete inhibition of mTORC1 signaling and off-target effects due to the inhibition of mTORC2.

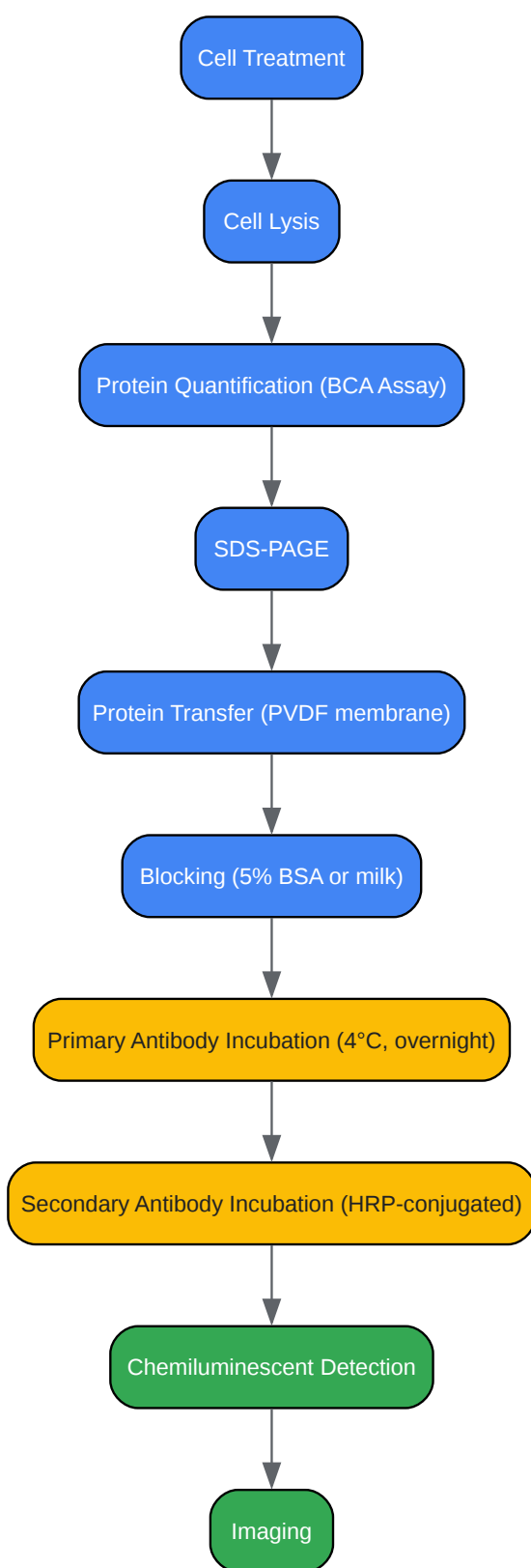
RMC-4627 emerges as a third-generation, bi-steric mTORC1 inhibitor designed to overcome these limitations. It combines the features of a rapamycin analog and an ATP-competitive mTOR kinase inhibitor, leading to a highly selective and potent inhibition of mTORC1. This

targeted approach aims to provide a more favorable therapeutic window by preserving mTORC2 activity, which is crucial for normal cellular functions. Preclinical studies have demonstrated the potential of **RMC-4627** in various cancer models, particularly in hematological malignancies and tumors with hyperactivated mTORC1 signaling.

Mechanism of Action

RMC-4627 is a bi-steric inhibitor, meaning it simultaneously engages two distinct sites on the mTOR protein within the mTORC1 complex. It consists of a rapamycin core covalently linked to the ATP-competitive inhibitor PP242. The rapamycin moiety binds to FKBP12, and this complex then allosterically binds to the FRB domain of mTOR. The PP242 moiety concurrently binds to the ATP-binding site of the mTOR kinase domain. This dual binding mechanism results in a more profound and sustained inhibition of mTORC1 activity compared to first-generation (rapalogs) or second-generation (ATP-competitive) inhibitors alone. A key feature of **RMC-4627** is its selectivity for mTORC1 over mTORC2, which is attributed to the steric hindrance of the bulkier bi-steric molecule at the mTORC2 complex.^{[1][2][3]} This selectivity prevents the feedback activation of Akt, a common resistance mechanism observed with other mTOR inhibitors.





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